molecular formula C15H16N2O2S B173245 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 126766-10-7

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid

Cat. No. B173245
M. Wt: 288.4 g/mol
InChI Key: ZRXXYMHDTWZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid, also known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid involves the inhibition of the activity of NF-kB, which is a key regulator of immune and inflammatory responses. NF-kB plays a crucial role in the activation of various genes involved in inflammation, cell proliferation, and survival. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid inhibits the activity of NF-kB by preventing its translocation to the nucleus, thereby blocking the expression of its target genes.

Biochemical And Physiological Effects

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the infiltration of immune cells into inflamed tissues. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has also been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for the inhibition of NF-kB activity. It has also been shown to exhibit low toxicity and good pharmacokinetic properties in animal models. However, 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.

Future Directions

There are several future directions for the study of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid, including its potential use in combination with other drugs for the treatment of various diseases. It may also be useful to investigate the effects of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid on other signaling pathways involved in inflammation and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid in clinical settings.

Synthesis Methods

The synthesis of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid involves several steps, including the condensation of 2-aminothiophene-3-carboxylic acid with benzaldehyde, followed by cyclization and subsequent carboxylation. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. It has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

CAS RN

126766-10-7

Product Name

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2S/c16-14-13(15(18)19)11-6-7-17(9-12(11)20-14)8-10-4-2-1-3-5-10/h1-5H,6-9,16H2,(H,18,19)

InChI Key

ZRXXYMHDTWZEPP-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3

synonyms

Thieno[2,3-c]pyridine-3-carboxylic acid, 2-aMino-4,5,6,7-tetrahydro-6-(phenylMethyl)-

Origin of Product

United States

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